molecular formula C14H13N3O2 B11985654 N'-[1-(2-hydroxyphenyl)ethylidene]isonicotinohydrazide CAS No. 789-81-1

N'-[1-(2-hydroxyphenyl)ethylidene]isonicotinohydrazide

Cat. No.: B11985654
CAS No.: 789-81-1
M. Wt: 255.27 g/mol
InChI Key: MAOCCGZSMYLPJX-MHWRWJLKSA-N
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Preparation Methods

The synthesis of N’-(1-(2-HYDROXYPHENYL)ETHYLIDENE)ISONICOTINOHYDRAZIDE typically involves the condensation reaction between isonicotinic acid hydrazide and 2-hydroxyacetophenone . The reaction is carried out in an ethanol medium under reflux conditions. The product is then purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N’-(1-(2-HYDROXYPHENYL)ETHYLIDENE)ISONICOTINOHYDRAZIDE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N’-(1-(2-HYDROXYPHENYL)ETHYLIDENE)ISONICOTINOHYDRAZIDE involves its interaction with metal ions and biological targets. The azomethine group plays a crucial role in its binding affinity and reactivity. The compound can chelate metal ions, forming stable complexes that can influence various biochemical pathways . Its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

N’-(1-(2-HYDROXYPHENYL)ETHYLIDENE)ISONICOTINOHYDRAZIDE is unique due to its specific structure and pharmacophore. Similar compounds include:

These compounds share the hydrazone Schiff base structure but differ in their substituents, leading to variations in their biological and chemical properties.

Properties

CAS No.

789-81-1

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C14H13N3O2/c1-10(12-4-2-3-5-13(12)18)16-17-14(19)11-6-8-15-9-7-11/h2-9,18H,1H3,(H,17,19)/b16-10+

InChI Key

MAOCCGZSMYLPJX-MHWRWJLKSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=NC=C1)/C2=CC=CC=C2O

Canonical SMILES

CC(=NNC(=O)C1=CC=NC=C1)C2=CC=CC=C2O

Origin of Product

United States

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